
N-(2,4-difluorofenil)guanidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)guanidine or similar guanidine derivatives can be achieved through various methods. One such method involves a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular weight of “N-(2,4-difluorophenyl)guanidine” is 185.17 g/mol . The InChI code for the compound is 1S/C8H8F2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ .
Physical and Chemical Properties Analysis
“N-(2,4-difluorophenyl)guanidine” has a molecular weight of 185.17 g/mol . It has a complex structure with 13 heavy atoms . The compound’s exact mass and monoisotopic mass are 185.07645362 g/mol .
Aplicaciones Científicas De Investigación
Implicaciones Anticancerígenas
NSC765598: , un nuevo derivado de molécula pequeña de salicilanilida, exhibe prometedoras actividades anticancerígenas. Los investigadores han identificado varios objetivos potenciales para NSC765598, incluyendo:
Estos objetivos juegan roles cruciales en el crecimiento, supervivencia y angiogénesis de las células cancerosas. Las interacciones de NSC765598 con estas proteínas pueden conducir a estrategias terapéuticas potenciales.
Propiedades Estructurales y Redox
Radicales de Blatter: derivados de 1-(2,4-difluorofenil)guanidina exhiben intrigantes propiedades estructurales, redox y magnéticas. Estos radicales se sintetizan a través de la oxidación de las correspondientes amidrazonas. En particular:
- Estudios cristalográficos confirman la estructura de estos paramagnetos, revelando cadenas alternas de radicales .
Agente Caotropico en Investigación Proteómica
El clorhidrato de 1-(2,4-Difluorofenil)biguanida (DFB) sirve como un agente caotropico. Los agentes caotropicos interrumpen las interacciones débiles (por ejemplo, enlaces de hidrógeno e interacciones hidrofóbicas), ayudando en la solubilización y desnaturalización de proteínas. Los investigadores utilizan DFB en estudios proteómicos.
Inhibición del Canal de Sodio Dependiente de Voltaje
El clorhidrato de 1-(2,4-Difluorofenil)guanidina inhibe selectivamente el canal de sodio dependiente de voltaje Nav1.7. Como Nav1.7 juega un papel clave en la señalización del dolor, este compuesto puede tener efectos analgésicos al reducir la transmisión del dolor .
Descubrimiento de Fármacos
El clorhidrato de 1-(2,4-Difluorofenil)biguanida es un material versátil que se utiliza ampliamente en el descubrimiento de fármacos. Sus propiedades únicas lo hacen valioso para explorar nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
N-(2,4-difluorophenyl)guanidine, also known as 1-(2,4-difluorophenyl)guanidine, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 . Nav1.7 is a key player in pain signaling, making it a primary target of N-(2,4-difluorophenyl)guanidine .
Mode of Action
The compound N-(2,4-difluorophenyl)guanidine interacts with its target, the Nav1.7 channel, by binding to it and inhibiting its function . This inhibition prevents the propagation of pain signals, leading to an analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by N-(2,4-difluorophenyl)guanidine is the pain signaling pathway. By inhibiting the Nav1.7 channel, the compound disrupts the transmission of pain signals, thereby affecting the overall pain perception .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)guanidine’s action primarily involve the reduction of pain signaling. By inhibiting the Nav1.7 channel, the compound prevents the propagation of these signals, resulting in an analgesic effect .
Análisis Bioquímico
Biochemical Properties
N-(2,4-difluorophenyl)guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain voltage-gated sodium channels, such as Nav1.7 . This interaction is significant because Nav1.7 is a key player in pain signaling pathways. By inhibiting this channel, N-(2,4-difluorophenyl)guanidine can modulate pain perception, making it a potential candidate for analgesic drug development.
Cellular Effects
The effects of N-(2,4-difluorophenyl)guanidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Nav1.7 by N-(2,4-difluorophenyl)guanidine can lead to altered pain signaling in neurons . Additionally, this compound may impact other cellular processes, such as ion transport and membrane potential regulation, due to its interaction with voltage-gated sodium channels.
Molecular Mechanism
At the molecular level, N-(2,4-difluorophenyl)guanidine exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of voltage-gated sodium channels, particularly Nav1.7 . This inhibition occurs through the binding of N-(2,4-difluorophenyl)guanidine to the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability. This mechanism is crucial for its potential use as an analgesic agent.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVLAFKKDYJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2563172.png)
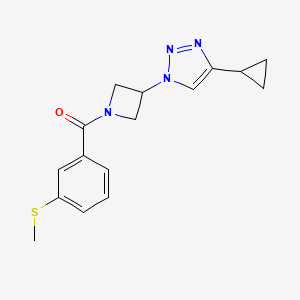
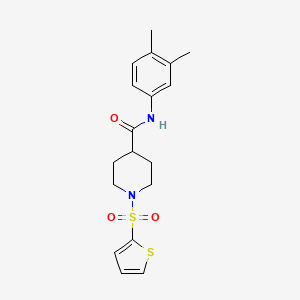
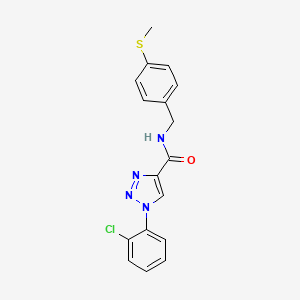
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)
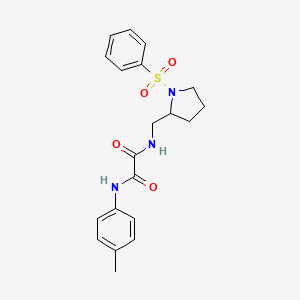
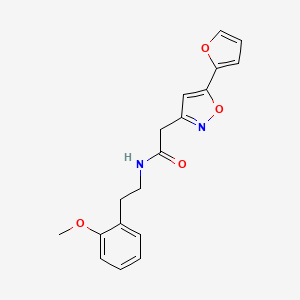
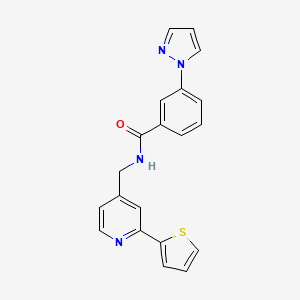
![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)
